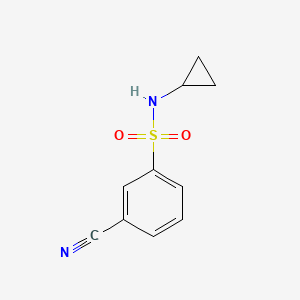
3-cyano-N-cyclopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is characterized by the presence of a cyano group (-CN), a cyclopropyl group, and a benzenesulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-cyclopropylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
化学反应分析
Types of Reactions
3-cyano-N-cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
3-cyano-N-cyclopropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is relevant in the treatment of diseases like glaucoma and certain cancers.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
作用机制
The mechanism of action of 3-cyano-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects cellular pH regulation and can lead to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-cyano-N-cyclopropylbenzenesulfonamide: C10H10N2O2S
Uniqueness
This compound is unique due to its combination of a cyano group, a cyclopropyl group, and a benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
生物活性
3-Cyano-N-cyclopropylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, a cyano group, and a cyclopropyl moiety. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 253.31 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes and receptors. Notably, sulfonamide derivatives have been studied for their ability to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. PLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators.
Inhibition of PLA2
A study identified this compound as a fragment-based inhibitor of human lipoprotein-associated phospholipase A2 (PLA2G7) . This enzyme is associated with various pathological conditions, including cardiovascular diseases and inflammation. The inhibition of PLA2G7 by this compound may contribute to its anti-inflammatory effects.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Inhibition of Inflammatory Pathways : A study investigated the effects of this compound on inflammatory markers in vitro. The results demonstrated a significant reduction in cytokine release from activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Cardiovascular Implications : Another study examined the role of PLA2G7 in cardiovascular diseases. The inhibition by this compound was linked to reduced lipid accumulation in arterial plaques, indicating its therapeutic potential in atherosclerosis management.
属性
IUPAC Name |
3-cyano-N-cyclopropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-7-8-2-1-3-10(6-8)15(13,14)12-9-4-5-9/h1-3,6,9,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVFUJHLUVSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













